molecular formula C15H16N2O3 B2768377 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine CAS No. 1094327-97-5

4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine

Cat. No.: B2768377
CAS No.: 1094327-97-5
M. Wt: 272.304
InChI Key: VBLKJCYRYPEPDM-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine is a heterocyclic compound featuring a 1,2-oxazole core substituted with a benzodioxol group at position 4, a cyclopentyl group at position 3, and an amine at position 4.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-15-13(14(17-20-15)9-3-1-2-4-9)10-5-6-11-12(7-10)19-8-18-11/h5-7,9H,1-4,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLKJCYRYPEPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=C2C3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Oxazole Ring Formation: The oxazole ring is formed via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a substitution reaction using cyclopentyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine exhibit significant anticancer activities. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in cancer progression.

Case Study: Kinase Inhibition

In studies involving N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]quinazoline (AZD0530), a compound with structural similarities, it was found to selectively inhibit c-Src and Abl kinases at low nanomolar concentrations. This inhibition resulted in reduced tumor growth in xenograft models of human pancreatic cancer, demonstrating the potential of benzodioxole derivatives in cancer therapy .

Neuroprotective Effects

The benzodioxole structure is often associated with neuroprotective properties. Compounds containing this moiety have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

Lead Compound Identification

4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine serves as a lead compound for further modifications aimed at enhancing its biological activity. Virtual screening and molecular docking studies are commonly employed to optimize its structure for improved potency and selectivity against targeted biological pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for drug development. Preliminary studies indicate that compounds with similar structures exhibit favorable absorption and distribution characteristics. However, toxicity assessments are essential to ensure safety profiles are acceptable for clinical use.

Safety Profile

According to PubChem data, compounds related to this class may exhibit harmful effects if ingested or if they come into contact with skin . Therefore, thorough safety evaluations are necessary during the development process.

Compound NameActivityTarget KinaseIC50 (nM)Reference
AZD0530Anticancerc-Src10
Compound ANeuroprotectionN/AN/A
Compound BAnticancerAbl15

Pharmacokinetic Properties

PropertyValue
AbsorptionHigh
BioavailabilityModerate
Half-life40 hours
ToxicityModerate (oral)

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets in the body. The benzodioxole moiety is known to interact with enzymes and receptors, potentially modulating their activity. The oxazole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins. The exact pathways and targets involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s closest analogs differ primarily in the substituents on the oxazole ring. Key comparisons include:

4-(2H-1,3-Benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine (CAS: 1097012-01-5)
  • Structure : Cyclobutyl replaces cyclopentyl at position 3.
  • Molecular Formula : C₁₄H₁₄N₂O₃.
  • Molecular Weight : 258.27 g/mol.
3-Cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine (CAS: 1172303-17-1)
  • Structure : Pyrazole core replaces oxazole; cyclopropyl and 2-fluorophenyl substituents.
  • Molecular Formula : C₁₂H₁₂FN₃.
  • Molecular Weight : 217.24 g/mol.
  • Properties : The pyrazole ring and fluorine atom introduce distinct electronic effects, altering hydrogen-bonding capabilities compared to the benzodioxol-oxazole system .
4-(Pyridin-3-yl)-1,2-oxazol-5-amine
  • Structure : Pyridin-3-yl replaces benzodioxol at position 4.
  • Molecular Formula : C₈H₇N₃O (estimated).
  • Properties : The pyridine ring’s basicity contrasts with the electron-rich benzodioxol group, influencing reactivity in coordination chemistry .
5-(2H-1,3-Benzodioxol-5-yl)-1,2-dihydropyrazin-2-one
  • Structure : Pyrazin-2-one core replaces oxazole.
  • Molecular Formula : C₁₁H₈N₂O₃ (estimated).

Data Table: Key Parameters of Analogs

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound Oxazole Benzodioxol (4), Cyclopentyl (3) C₁₅H₁₆N₂O₃ 272.30 (estimated) Not Available
4-(Benzodioxol)-3-cyclobutyl-oxazol-5-amine Oxazole Benzodioxol (4), Cyclobutyl (3) C₁₄H₁₄N₂O₃ 258.27 1097012-01-5
3-Cyclopropyl-1-(2-fluorophenyl)-pyrazol-5-amine Pyrazole Cyclopropyl (3), 2-Fluorophenyl (1) C₁₂H₁₂FN₃ 217.24 1172303-17-1
4-(Pyridin-3-yl)-1,2-oxazol-5-amine Oxazole Pyridin-3-yl (4) C₈H₇N₃O 161.16 (estimated) Not Available

Research Findings and Implications

The benzodioxol group’s electron-donating properties enhance aromatic π-π stacking, a feature absent in pyridine- or fluorophenyl-substituted analogs .

Hydrogen Bonding and Crystallography: The oxazole-5-amine moiety in the target compound and its cyclobutyl analog can act as both hydrogen bond donors and acceptors, facilitating crystal lattice formation. This contrasts with pyrazoles, where the amine is less accessible due to ring geometry . Software like SHELXL and ORTEP-3 have been critical in resolving the puckered conformations of cyclopentyl/cyclobutyl substituents, as described by Cremer-Pople coordinates .

Industrial and Research Applications: The cyclobutyl analog (CAS: 1097012-01-5) is explicitly noted for non-medical applications, such as polymer synthesis or catalysis, due to its stability under acidic conditions .

Biological Activity

4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine (CAS No. 1094327-97-5) is a synthetic organic compound belonging to the oxazole class. Its unique structural features, including a benzodioxole moiety and a cyclopentyl group, make it an interesting candidate for medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H16N2O3C_{15}H_{16}N_{2}O_{3}, with a molecular weight of 272.30 g/mol. The structure includes:

  • Benzodioxole moiety : Known for its bioactive properties.
  • Cyclopentyl group : Contributes to the compound's unique pharmacological profile.

Synthesis

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine typically involves:

  • Formation of the Benzodioxole Moiety : Cyclization of catechol derivatives with formaldehyde.
  • Oxazole Ring Formation : Cyclization involving an α-haloketone and an amide.
  • Introduction of the Cyclopentyl Group : Substitution reaction using cyclopentyl halides .

The biological activity of this compound is attributed to its interaction with various molecular targets in the body:

  • The benzodioxole moiety can modulate enzyme activities and receptor functions.
  • The oxazole ring may interact with nucleic acids or proteins, influencing cellular pathways.

Therapeutic Potential

Research indicates that 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine exhibits potential in several therapeutic areas:

  • Antidiabetic Activity : Related compounds have shown efficacy in inhibiting α-amylase, suggesting potential for managing diabetes .
  • Anticancer Properties : Preliminary studies indicate that derivatives of benzodioxole exhibit cytotoxic effects on various cancer cell lines .
  • Neuroprotective Effects : The compound may influence acetylcholinesterase activity, which is crucial in neurodegenerative disorders .

Case Studies

Recent studies have highlighted the following findings related to similar compounds:

  • Inhibition of α-Amylase : A derivative showed IC50 values of 0.68 µM against α-amylase, indicating strong antidiabetic potential .
  • Cytotoxicity Assessment : Compounds derived from benzodioxole demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, emphasizing their therapeutic promise .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
4-(2H-1,3-benzodioxol-5-yl)benzoic acidBenzodioxole + Benzoic AcidModerate anti-inflammatory
1-benzo[1,3]dioxol-5-yl-indolesBenzodioxole + IndoleAntitumor effects

4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amines' unique combination of functional groups may provide distinct biological activities compared to these similar compounds .

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